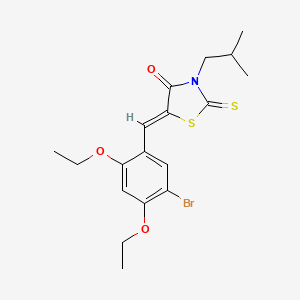![molecular formula C24H27N3O4 B3545326 2-(3,4-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B3545326.png)
2-(3,4-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide, also known as DMQX, is a synthetic compound that belongs to the class of quinolinecarboxamides. It was first synthesized in the 1980s and has since been extensively studied for its potential pharmacological applications. DMQX has been found to exhibit a range of biological activities, including acting as a potent antagonist at the ionotropic glutamate receptor.
Mecanismo De Acción
2-(3,4-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide acts as a non-competitive antagonist at the ionotropic glutamate receptor, specifically targeting the AMPA receptor subtype. This results in a reduction in the excitatory neurotransmission mediated by glutamate, leading to a decrease in neuronal activity. This mechanism of action has been implicated in its potential therapeutic applications for conditions such as epilepsy, neuropathic pain, and stroke.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in preclinical studies. These include a reduction in excitatory postsynaptic currents in hippocampal neurons, a decrease in the release of glutamate in the striatum, and a reduction in the severity of seizures in animal models of epilepsy. Additionally, this compound has been shown to have neuroprotective effects in models of ischemic stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(3,4-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide as a research tool is its potent and selective antagonism of the AMPA receptor subtype. This allows for the specific modulation of glutamatergic neurotransmission, which is a major target for the development of potential therapies for neurological disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of 2-(3,4-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide and its potential therapeutic applications. One area of interest is the development of more stable analogs of this compound that can be administered in vivo with greater ease. Additionally, there is ongoing research into the potential use of this compound as a therapeutic agent for conditions such as epilepsy, neuropathic pain, and stroke. Finally, there is interest in the use of this compound as a research tool for the study of glutamatergic neurotransmission and its role in neurological disorders.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been found to act as a potent antagonist at the ionotropic glutamate receptor, which is a major excitatory neurotransmitter receptor in the central nervous system. This has led to its use as a tool in the study of glutamatergic neurotransmission and the development of potential therapies for a range of neurological disorders.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-29-22-8-7-17(15-23(22)30-2)21-16-19(18-5-3-4-6-20(18)26-21)24(28)25-9-10-27-11-13-31-14-12-27/h3-8,15-16H,9-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNQVVLEXCINKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCN4CCOCC4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(2-methylbenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B3545243.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B3545254.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B3545261.png)
![methyl 2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B3545282.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3545305.png)

![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-ethoxybenzamide](/img/structure/B3545316.png)
![4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorobenzonitrile](/img/structure/B3545318.png)
![methyl 3-{[N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}-4-methylbenzoate](/img/structure/B3545320.png)
![2-chloro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B3545324.png)

![N-(3-chloro-4-methylphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B3545334.png)
![2-[(4-chlorophenyl)thio]-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3545347.png)
![1,3-diethyl-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3545357.png)